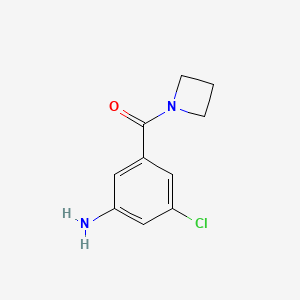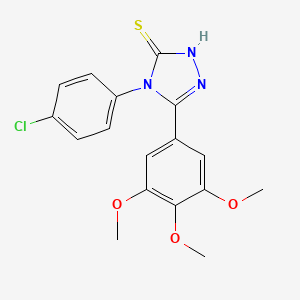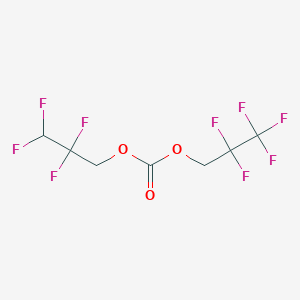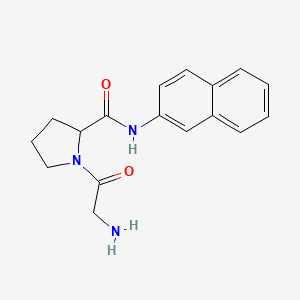
3-(Azetidine-1-carbonyl)-5-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidine-1-carbonyl)-5-chloroaniline: is an organic compound that features both an azetidine ring and a chloroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidine-1-carbonyl)-5-chloroaniline typically involves the reaction of 5-chloroaniline with azetidine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Azetidine-1-carbonyl)-5-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Chemistry: 3-(Azetidine-1-carbonyl)-5-chloroaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of 3-(Azetidine-1-carbonyl)-5-chloroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and chloroaniline moiety can contribute to binding affinity and specificity, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
- 3-(Azetidine-1-carbonyl)-5-methylaniline
- N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
Comparison: Compared to similar compounds, 3-(Azetidine-1-carbonyl)-5-chloroaniline is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in substitution reactions and may also affect its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
(3-amino-5-chlorophenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3,12H2 |
Clé InChI |
XCKDRBBZKGTSNS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)C2=CC(=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)


![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)

![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)


